4-(4-tert-Butylphenoxy)-2-chloropyrimidine
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Overview
Description
4-(4-tert-Butylphenoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a tert-butylphenoxy group attached to the pyrimidine ring, along with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylphenoxy)-2-chloropyrimidine typically involves the reaction of 4-tert-butylphenol with 2-chloropyrimidine. The process begins with the preparation of 4-tert-butylphenol, which can be synthesized by the acid-catalyzed alkylation of phenol with isobutene . The 4-tert-butylphenol is then reacted with 2-chloropyrimidine under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also focus on cost-effectiveness and scalability, making use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while hydrolysis can produce phenol and pyrimidine derivatives.
Scientific Research Applications
4-(4-tert-Butylphenoxy)-2-chloropyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenoxy)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-2-chloropyrimidine can be compared with other similar compounds, such as:
4-tert-Butylphenoxyacetyl chloride: This compound has a similar phenoxy group but differs in the presence of an acetyl chloride group instead of a pyrimidine ring.
4-tert-Butylphenoxyalkoxyamines: These compounds are studied for their dual-target activity as histamine H3 receptor antagonists and monoamine oxidase B inhibitors.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
869899-59-2 |
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Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)10-4-6-11(7-5-10)18-12-8-9-16-13(15)17-12/h4-9H,1-3H3 |
InChI Key |
HROITXQCHDKXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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